

Application Notes and Protocols for MT0703 (AVM0703) in Combination with Chemotherapy

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Compound of Interest

Compound Name: MT0703

Cat. No.: B1677556

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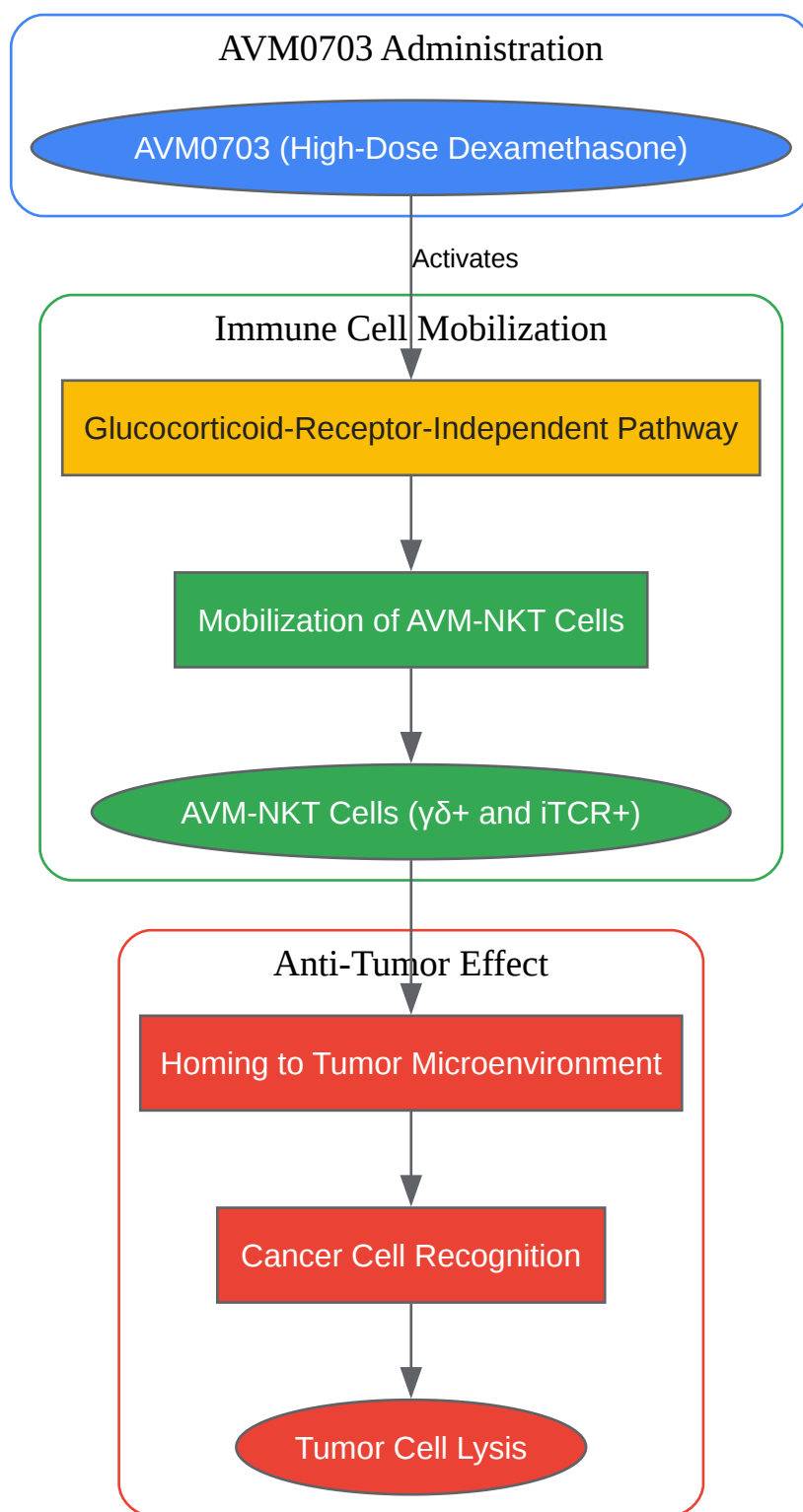
Introduction

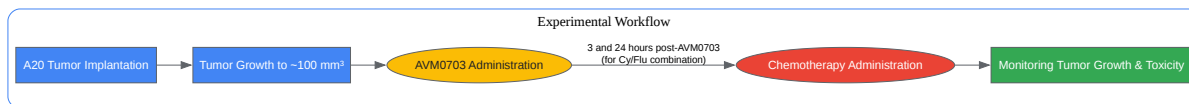
MT0703, also identified in scientific literature and clinical trials as AVM0703, is an investigational drug being developed by AVM Biotechnology. It is a novel, high-dose formulation of dexamethasone designed for intravenous administration.[1][2] The primary mechanism of action of AVM0703 is the rapid mobilization of a patient's endogenous bispecific gamma delta ($\gamma\delta$) T-cell receptor positive and invariant T-cell receptor positive Natural Killer T-like cells (AVM-NKT cells).[3] This process is believed to occur through a glucocorticoid-receptor-independent signaling pathway, which distinguishes it from the known effects of standard doses of dexamethasone.[4] Preclinical studies have demonstrated that AVM0703 has potential as both a monotherapy and a combination therapy with standard chemotherapy regimens for hematological malignancies.[5][6] These studies suggest that AVM0703 may enhance the efficacy of chemotherapy and potentially reduce the number of required treatment cycles.[5][6]

Mechanism of Action

AVM0703's unique therapeutic effect stems from its ability to induce and mobilize a specific population of immune cells, termed AVM-NKT cells.[3] Unlike conventional dexamethasone, which typically has immunosuppressive effects, the high-dose formulation of AVM0703 appears to activate the innate immune system.[3] The mobilized AVM-NKT cells are characterized by the co-expression of gamma delta and invariant T-cell receptors, enabling them to recognize

and target cancer cells.[3] The proposed mechanism suggests that these "supercharged" immune cells can then home to the tumor microenvironment and exert their cytotoxic effects.[3]





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